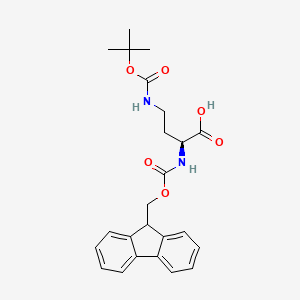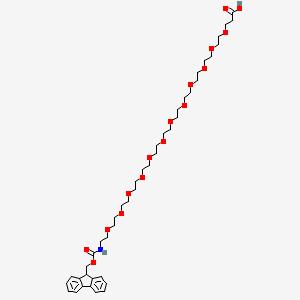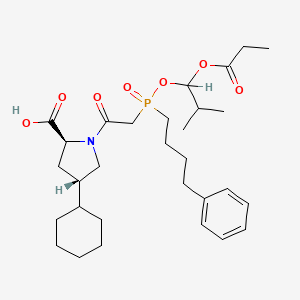
Fosinopril
Vue d'ensemble
Description
Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and some types of chronic heart failure . It is the only phosphonate-containing ACE inhibitor marketed .
Synthesis Analysis
This compound is a prodrug that is rapidly hydrolyzed to its active form, fosinoprilat, by esterases in the liver or gastrointestinal mucosa . Fosinoprilat is a competitive inhibitor of ACE .Molecular Structure Analysis
This compound sodium is a white to off-white crystalline powder. It is soluble in water, methanol, and ethanol and slightly soluble in hexane . Its structural formula is C30H45NNaO7P .Chemical Reactions Analysis
This compound is a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition results in decreased plasma angiotensin II, leading to decreased vasopressor activity and decreased aldosterone secretion .Physical And Chemical Properties Analysis
This compound is a phosphinic acid-containing ester prodrug . It is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .Applications De Recherche Scientifique
Administration oculaire
Le Fosinopril a été utilisé dans le développement d'une solution ophtalmique niosomale chimiquement stable pour abaisser la pression intraoculaire . Les effets de la cyclodextrine (CD), des types de tensioactifs et du stabilisateur de membrane/inducteurs chargés sur les propriétés physico-chimiques et chimiques du niosome ont été évalués . L'étude visait à protéger le this compound de la dégradation hydrolytique et a confirmé que le complexe this compound/γCD était encapsulé dans le noyau aqueux interne du niosome .
Traitement de l'hypertension
Le this compound est un médicament largement utilisé et efficace contre l'hypertension . Il se distingue par son effet bénéfique sur l'hémodynamique cardiaque et rénale chez les patients atteints d'hypertension essentielle . Il convient à l'administration une fois par jour et étend les avantages de la thérapie antihypertensive à un éventail plus large de patients, en particulier les personnes âgées et les personnes souffrant d'une insuffisance rénale ou hépatique .
Inhibition de l'ECA
Le this compound est un nouvel inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) contenant du phosphore . Il présente une forte affinité de liaison pour l'ECA . Des études antérieures ont démontré que des doses de this compound de 10 et 20 mg pouvaient inhiber respectivement 85% et 93% de l'activité de l'ECA dans les 24 heures suivant l'administration .
Mécanisme D'action
Target of Action
Fosinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE and the subsequent decrease in ATII levels disrupt the RAAS pathway . ATII is a potent vasoconstrictor that regulates blood pressure . By reducing ATII levels, this compound causes vasodilation, which decreases blood pressure .
Pharmacokinetics
This compound is a prodrug that is hydrolyzed mainly in the gastrointestinal mucosa and liver to the active metabolite, fosinoprilat . The bioavailability of this compound is approximately 36% . Fosinoprilat is excreted in both urine and bile, which means that dosage adjustment may be unnecessary in patients with moderate to severe renal dysfunction .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . This makes it effective in treating mild to moderate hypertension, congestive heart failure, and slowing the progression of renal disease in hypertensive diabetics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain herbs such as bayberry, blue cohosh, cayenne, ephedra, and licorice should be avoided as they can increase blood pressure . Furthermore, this compound was specifically developed for use in patients with renal impairment, as it is partially cleared through the hepatobiliary route, compensating for diminished renal clearance .
Safety and Hazards
Orientations Futures
Fosinopril is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . Its long half-life, hydrophilicity, and resistance to liver breakdown make it a safer choice than other ACE inhibitors for heart failure patients with impaired kidney function resulting from poor perfusion .
Analyse Biochimique
Biochemical Properties
Fosinopril plays a crucial role in biochemical reactions by inhibiting the enzyme ACE, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Fosinoprilat, the active metabolite of this compound, interacts with ACE through competitive inhibition, preventing the conversion of angiotensin I to angiotensin II .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By reducing the levels of angiotensin II, this compound decreases vasoconstriction and promotes vasodilation, which enhances blood flow and oxygen supply to tissues . Additionally, this compound has been shown to have protective effects on the heart by reducing the structural changes associated with chronic heart failure . It also affects the renin-angiotensin-aldosterone system (RAAS), leading to decreased aldosterone secretion and reduced sodium and water retention .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to fosinoprilat, which competitively inhibits ACE. This inhibition prevents the binding of angiotensin I to ACE, thereby blocking the conversion to angiotensin II . The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced afterload on the heart . This compound also affects gene expression by modulating the activity of various signaling pathways involved in cardiovascular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly hydrolyzed to fosinoprilat, which has a half-life of approximately 12 hours . The stability and degradation of fosinoprilat are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its therapeutic effects over extended periods, with consistent reductions in blood pressure and improvements in heart function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces blood pressure and improves heart function . At higher doses, this compound may cause adverse effects such as hypotension, renal impairment, and electrolyte imbalances . Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not result in additional improvements .
Metabolic Pathways
This compound is metabolized primarily in the liver and gastrointestinal mucosa, where it is hydrolyzed to fosinoprilat . Fosinoprilat is further metabolized to inactive metabolites, which are excreted via the kidneys and bile . Unlike other ACE inhibitors, this compound is eliminated through both renal and hepatic pathways, making it suitable for patients with renal impairment .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, this compound is absorbed in the gastrointestinal tract and rapidly hydrolyzed to fosinoprilat . Fosinoprilat is then distributed to target tissues, where it exerts its inhibitory effects on ACE . The distribution of fosinoprilat is influenced by factors such as protein binding and tissue perfusion .
Subcellular Localization
The subcellular localization of this compound and its active metabolite, fosinoprilat, is primarily within the cytoplasm, where they interact with ACE . Fosinoprilat does not require specific targeting signals or post-translational modifications for its activity, as it directly inhibits ACE in the cytoplasm . The localization of fosinoprilat within the cytoplasm ensures its effective inhibition of ACE and subsequent reduction in angiotensin II levels .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fosinopril involves the conversion of L-proline to the active ingredient Fosinoprilat through a series of chemical reactions.", "Starting Materials": [ "L-Proline", "Ethyl chloroformate", "Sodium hydroxide", "Methanol", "Hydrogen chloride", "Sodium bicarbonate", "Phosphorous acid", "Potassium hydroxide", "Methylamine", "Dimethylformamide", "Chloroacetyl chloride", "Triethylamine" ], "Reaction": [ "L-Proline is reacted with ethyl chloroformate in the presence of sodium hydroxide and methanol to form ethyl N-[(1S)-1-formamido-3-phenylpropyl]carbamate.", "The resulting compound is then treated with hydrogen chloride and sodium bicarbonate to form ethyl (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}-1-oxopropyl]pyrrolidine-2-carboxylate.", "Phosphorous acid is added to the above compound to form (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}-1-oxopropyl]pyrrolidine-2-carboxylic acid.", "The acid is then reacted with potassium hydroxide and methylamine to form (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}-1-oxopropyl]-N-methylpyrrolidine-2-carboxamide.", "Chloroacetyl chloride is added to the above compound in the presence of triethylamine and dimethylformamide to form Fosinopril." ] } | |
| There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Fosinoprilat, the active metabolite of fosinopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Fosinoprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. | |
Numéro CAS |
98048-97-6 |
Formule moléculaire |
C30H46NO7P |
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-(2-methyl-1-propanoyloxypropoxy)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/i5D,7D,8D,13D,14D,15D2 |
Clé InChI |
BIDNLKIUORFRQP-FMKQPIRPSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2CC(CC2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H] |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |
SMILES canonique |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |
Apparence |
Solid powder |
melting_point |
149-153 °C |
Autres numéros CAS |
98048-97-6 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Insoluble |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



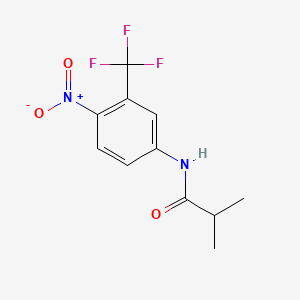


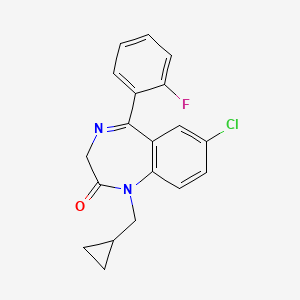
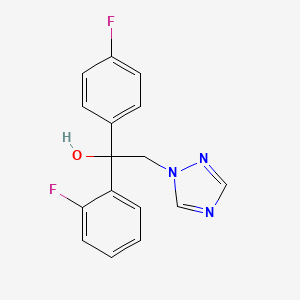
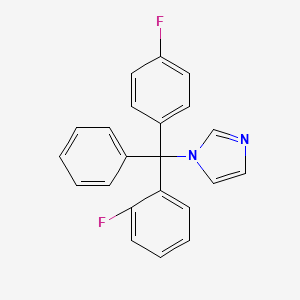
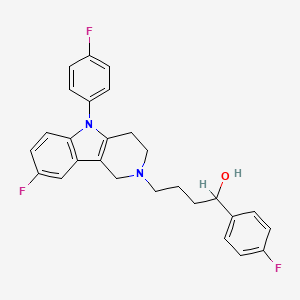

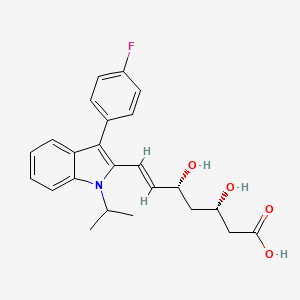

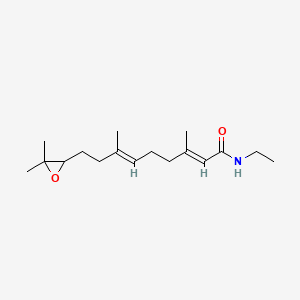
![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)
